

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid chemical properties.

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Compound of Interest

Compound Name: 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

Cat. No.: B053149

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An In-depth Technical Guide to **3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid** (CAS No. 116423-07-5), a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document elucidates the compound's core chemical and physical properties, offers insights into its reactivity and potential synthetic pathways, discusses its applications as a scaffold in designing novel therapeutic agents, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who are engaged in the design and synthesis of novel molecular entities.

Introduction and Strategic Importance

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is a carboxylic acid derivative featuring a disubstituted isoxazole ring. The isoxazole moiety is a prominent five-membered heterocycle that serves as a crucial pharmacophore in a wide array of clinically significant drugs. Its presence is often associated with a favorable metabolic profile and the ability to engage in various non-covalent interactions with biological targets.^[1] Compounds like the antibiotic

Sulfamethoxazole are prime examples of the isoxazole scaffold's success in therapeutic applications.[\[1\]](#)

As a bifunctional molecule, **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid** offers two key points for chemical modification: the carboxylic acid group and the isoxazole ring system. The propanoic acid side chain provides a flexible linker and a handle for forming amide bonds, esters, and other derivatives, making it an ideal fragment for library synthesis and lead optimization campaigns. This strategic positioning makes it a valuable intermediate for exploring new chemical space in the pursuit of novel therapeutics.

Caption: Chemical Structure of **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid**.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. Below is a summary of the known physicochemical data for **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid**.

Property	Value	Source
CAS Number	116423-07-5	[2]
Molecular Formula	C ₈ H ₁₁ NO ₃	[2] [3]
Molecular Weight	169.18 g/mol	[2] [3]
Physical Form	Solid	[2]
Boiling Point	330.9 ± 37.0 °C at 760 mmHg	[4]
Density	1.191 g/cm ³	[4]
Flash Point	153.9 ± 26.5 °C	[4]
Storage Class	11 - Combustible Solids	[2]

Spectroscopic Identifiers:

While comprehensive, publicly available analytical data such as NMR or IR spectra are not consistently provided by suppliers for this specific research chemical, its structural identity is

confirmed through standard chemical identifiers.[\[3\]](#)

- SMILES:O=C(O)CCC1=C(C)ON=C1C[\[2\]](#)
- InChI:1S/C8H11NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H2,1-2H3,(H,10,11)[\[2\]](#)
- InChI Key:KSKLKJYVYVPIFW-UHFFFAOYSA-N[\[2\]](#)

Researchers acquiring this compound are advised to perform their own analytical confirmation to verify identity and purity before use.[\[3\]](#)

Synthesis and Chemical Reactivity

A. Potential Synthetic Routes

While a specific, published synthesis for **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid** was not found in the initial search, its structure lends itself to established heterocyclic chemistry protocols. A plausible synthetic strategy involves the functionalization of a pre-formed 3,5-dimethylisoxazole core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective for creating C-C bonds at the 4-position of the isoxazole ring.[\[5\]](#) A potential precursor, (3,5-dimethylisoxazol-4-yl)boronic acid or its corresponding trifluoroborate salt, could be coupled with a suitable three-carbon synthon containing a protected carboxylic acid, followed by deprotection.[\[5\]](#)

B. Chemical Reactivity and Derivatization Potential

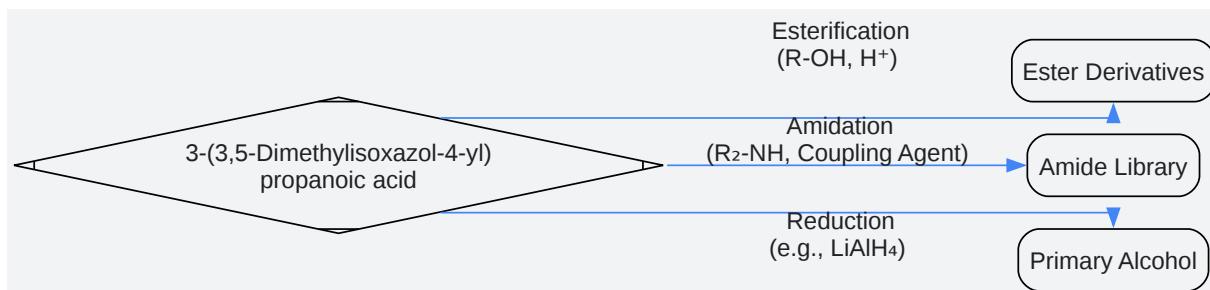
The reactivity of this molecule is dominated by its carboxylic acid functional group. This group is a versatile handle for a variety of chemical transformations crucial for drug discovery, including:

- Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters, such as the ethyl ester (CAS 27428-42-8).[\[6\]](#) Esterification is often used to mask the polarity of the carboxylic acid, improving cell permeability or modifying solubility.
- Amidation: The formation of amide bonds via coupling with primary or secondary amines is a cornerstone of medicinal chemistry. This reaction, typically facilitated by coupling agents like

HBTU, allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents.[1]

- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another avenue for derivatization.

The isoxazole ring itself is generally stable but can participate in reactions such as electrophilic substitution, although the existing substitution pattern influences the regioselectivity. The methyl groups on the ring can also be functionalized under certain conditions.



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Caption: Key reactivity pathways of the carboxylic acid moiety.

Applications in Drug Discovery and Research

The true value of **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid** lies in its application as a structural motif and building block in the development of novel bioactive compounds.

- Scaffold for Enzyme Inhibitors: Propanoic acid derivatives attached to heterocyclic systems have been successfully designed as enzyme inhibitors. For example, related pyrrole-based propionic acids have shown inhibitory activity against cytosolic phospholipase A2, an enzyme implicated in inflammatory processes.[7] This suggests that the title compound could serve as a starting point for developing inhibitors of various enzyme classes.
- Anticancer Agent Development: Many modern anticancer drug candidates incorporate heterocyclic scaffolds. Thiazole-containing propanoic acid derivatives have been identified as

promising scaffolds for targeting SIRT2 and EGFR in lung cancer models.[\[8\]](#) The isoxazole ring in our compound of interest offers a bioisosteric alternative to other heterocycles, potentially leading to novel intellectual property and improved pharmacological profiles.

- Fragment-Based Drug Design (FBDD): With a molecular weight under 200 g/mol , this compound is an excellent candidate for FBDD campaigns. Its two distinct functional regions allow it to be "grown" in multiple vectors to optimize binding interactions with a target protein.
- "Beyond Rule of 5" (bRo5) Space: As drug discovery tackles more challenging targets with large or flat binding sites, molecules are increasingly moving into the "beyond rule of 5" chemical space.[\[9\]](#) This compound serves as an ideal starting fragment for building larger, more complex molecules, such as PROTACs or macrocycles, that are characteristic of the bRo5 domain.[\[9\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **3-(3,5-Dimethylisoxazol-4-yl)propanoic acid**.

- Hazard Identification: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[\[10\]](#)[\[11\]](#)
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[\[11\]](#)
 - Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat.[\[10\]](#)[\[12\]](#)
 - Handling: Avoid creating dust.[\[12\]](#) Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[\[10\]](#)[\[11\]](#)
- First Aid:
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[\[10\]](#)

- If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [\[10\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[\[10\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[11\]](#)[\[12\]](#)
 - It is classified as a combustible solid (Storage Class 11).[\[2\]](#) Keep away from ignition sources.[\[11\]](#)

Conclusion

3-(3,5-Dimethylisoxazol-4-yl)propanoic acid is a well-defined chemical entity with significant, though largely untapped, potential for synthetic and medicinal chemistry. Its combination of a stable, pharmacologically relevant isoxazole core and a versatile propanoic acid side chain makes it an attractive starting material for the synthesis of compound libraries aimed at discovering novel therapeutic agents. The insights provided in this guide regarding its properties, reactivity, and safety are intended to empower researchers to effectively and safely leverage this compound in their drug discovery and development programs.

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